Lenalidomide-PEG3-C2-azide
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Overview
Description
Lenalidomide-PEG3-C2-azide is a functionalized cereblon ligand used primarily in the field of targeted protein degradation. It incorporates an E3 ligase ligand with a polyethylene glycol (PEG) linker and a terminal azide group, making it suitable for conjugation to target protein ligands . This compound is a valuable tool in the development of proteolysis-targeting chimeras (PROTACs), which are used in research and development to degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG3-C2-azide involves multiple steps, starting with the preparation of lenalidomide, followed by the attachment of the PEG linker and the azide group. The key steps include:
Bromination: The bromination of methyl 2-methyl-3-nitrobenzoate in the presence of a chlorine-free solvent like methyl acetate.
Cyclization: The cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidinedione to form the lenalidomide nitro precursor.
Reduction: The reduction of the nitro group using iron powder and ammonium chloride.
PEGylation: The attachment of the PEG linker to lenalidomide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental safety. Key considerations include the use of green chemistry principles, such as avoiding hazardous solvents and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-PEG3-C2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine.
Conjugation Reactions: The PEG linker allows for conjugation to various biomolecules, enhancing solubility and stability.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry reactions involving the azide group.
Reducing Agents: Such as iron powder and ammonium chloride for the reduction of nitro groups.
Solvents: Methyl acetate for bromination and dimethylformamide (DMF) for cyclization reactions
Major Products Formed
Scientific Research Applications
Lenalidomide-PEG3-C2-azide is widely used in scientific research, particularly in the development of PROTACs. Its applications include:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways and the development of targeted therapies.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the production of research reagents and tools for drug discovery.
Mechanism of Action
Lenalidomide-PEG3-C2-azide exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome . The PEG linker and azide group enable the conjugation of lenalidomide to various target ligands, enhancing its versatility in targeting different proteins .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide-4’-PEG3-azide: Another functionalized cereblon ligand with similar properties.
Amino-PEG3-azide: A bifunctional PEG linker containing an amino group and an azide group.
Uniqueness
Lenalidomide-PEG3-C2-azide is unique due to its specific combination of lenalidomide, PEG linker, and azide group, which allows for targeted protein degradation through PROTAC technology . Its ability to conjugate with various ligands makes it a versatile tool in research and drug development .
Properties
Molecular Formula |
C21H28N6O6 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-[7-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C21H28N6O6/c22-26-24-7-9-32-11-13-33-12-10-31-8-6-23-17-3-1-2-15-16(17)14-27(21(15)30)18-4-5-19(28)25-20(18)29/h1-3,18,23H,4-14H2,(H,25,28,29) |
InChI Key |
VTBUBJKNPABXBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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